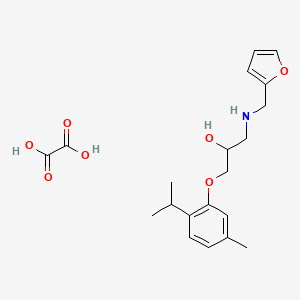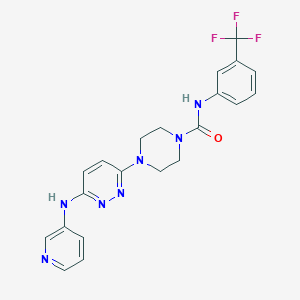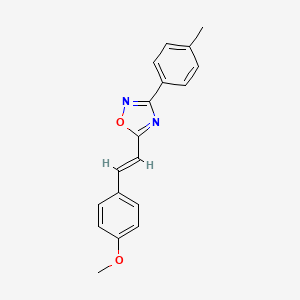
3-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-N-(2-(pyridin-4-yl)ethyl)propanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(2-(pyridin-4-yl)ethyl)propanamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a pyridine moiety
Wissenschaftliche Forschungsanwendungen
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(2-(pyridin-4-yl)ethyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammation.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(2-(pyridin-4-yl)ethyl)propanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with a suitable phenyl derivative under acidic or basic conditions.
Coupling with the phenyl group: The pyrazole derivative is then coupled with a halogenated phenyl compound using a palladium-catalyzed cross-coupling reaction.
Introduction of the pyridine moiety: The intermediate product is reacted with a pyridine derivative, often using a nucleophilic substitution reaction.
Formation of the propanamide:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(2-(pyridin-4-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wirkmechanismus
The mechanism of action of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(2-(pyridin-4-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(2-(pyridin-3-yl)ethyl)propanamide
- 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(2-(pyridin-2-yl)ethyl)propanamide
- 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(2-(pyridin-5-yl)ethyl)propanamide
Uniqueness
The uniqueness of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(2-(pyridin-4-yl)ethyl)propanamide lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrazole ring, phenyl group, and pyridine moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-(2-pyridin-4-ylethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-16-15-17(2)25(24-16)20-6-3-18(4-7-20)5-8-21(26)23-14-11-19-9-12-22-13-10-19/h3-4,6-7,9-10,12-13,15H,5,8,11,14H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKDLZNNZLDNFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NCCC3=CC=NC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2415074.png)




![(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2415082.png)
![2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415083.png)

![3-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2415085.png)
![1-(4-methylpiperazin-1-yl)-2-[(3-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethan-1-one](/img/structure/B2415086.png)


